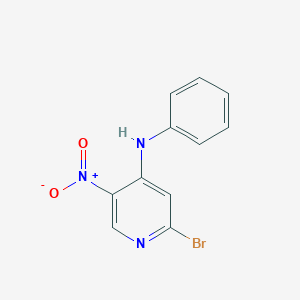
2-bromo-5-nitro-n-phenyl-4-pyridinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-bromo-5-nitro-n-phenyl-4-pyridinamine is an organic compound with the molecular formula C11H8BrN3O2 It is a derivative of pyridine, characterized by the presence of bromine, nitro, and phenyl groups attached to the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-5-nitro-n-phenyl-4-pyridinamine typically involves multi-step reactions. One common method includes the bromination of 4-pyridineamine, followed by nitration and subsequent coupling with a phenyl group. The reaction conditions often require the use of strong acids and bases, as well as specific catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Safety measures are crucial due to the use of hazardous reagents and the potential for exothermic reactions.
化学反应分析
Types of Reactions
2-bromo-5-nitro-n-phenyl-4-pyridinamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or other reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of copper or palladium catalysts.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 2-Bromo-5-amino-N-phenyl-4-pyridineamine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
2-bromo-5-nitro-n-phenyl-4-pyridinamine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is explored for its electronic properties and potential use in organic semiconductors and light-emitting diodes.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions
作用机制
The mechanism of action of 2-bromo-5-nitro-n-phenyl-4-pyridinamine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine and phenyl groups can facilitate binding to hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
相似化合物的比较
Similar Compounds
5-Bromo-2-nitropyridine: Similar structure but lacks the phenyl group, leading to different reactivity and applications.
2-Amino-5-bromopyridine: Contains an amino group instead of a nitro group, resulting in different chemical properties and uses.
Uniqueness
2-bromo-5-nitro-n-phenyl-4-pyridinamine is unique due to the combination of bromine, nitro, and phenyl groups on the pyridine ring. This unique structure imparts specific electronic and steric properties, making it valuable for targeted applications in medicinal chemistry and materials science .
属性
分子式 |
C11H8BrN3O2 |
|---|---|
分子量 |
294.10 g/mol |
IUPAC 名称 |
2-bromo-5-nitro-N-phenylpyridin-4-amine |
InChI |
InChI=1S/C11H8BrN3O2/c12-11-6-9(10(7-13-11)15(16)17)14-8-4-2-1-3-5-8/h1-7H,(H,13,14) |
InChI 键 |
UGJJXLPPSPCVPR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)NC2=CC(=NC=C2[N+](=O)[O-])Br |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(2-Methyl-[1,3]dioxolan-2-yl)-butyl]-4-nitro-1H-pyrazole](/img/structure/B8293210.png)
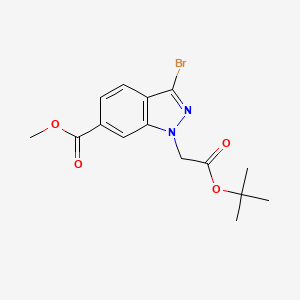
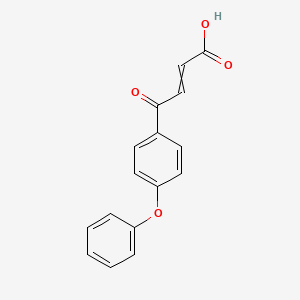
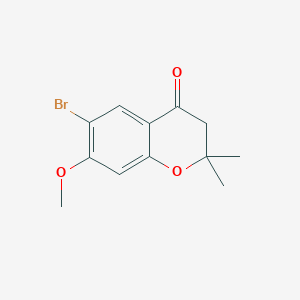
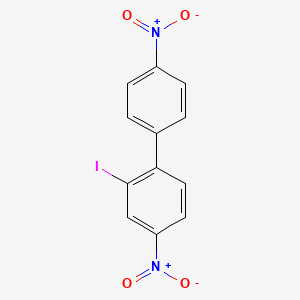
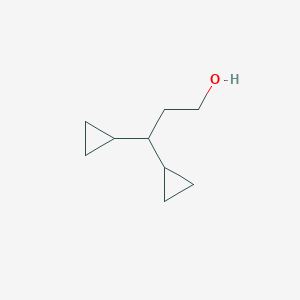
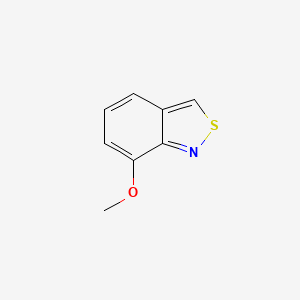
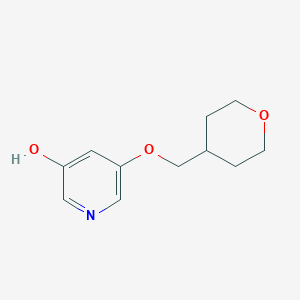
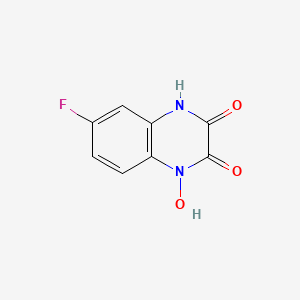
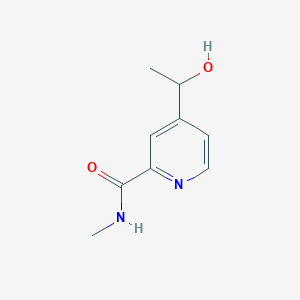
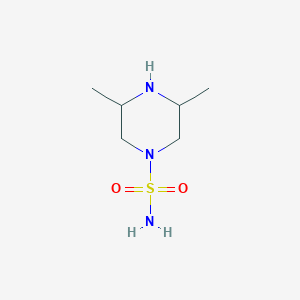
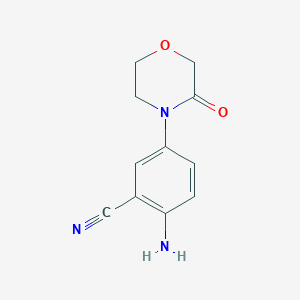
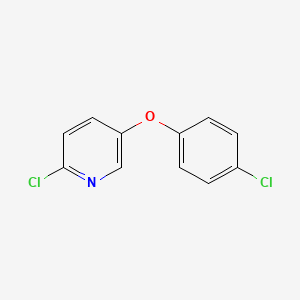
![3-Benzylidene-8-azabicyclo[3.2.1]octane](/img/structure/B8293315.png)
